molecular formula C18H31N3Sn B598455 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1204580-82-4

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B598455
M. Wt: 408.177
InChI Key: LENLQGBLVGGAMF-UHFFFAOYSA-N
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Description

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C18H31N3Sn. It has an average mass of 408.169 Da and a monoisotopic mass of 409.153992 Da . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family, which has been used in various areas of drug design due to its versatility .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, has been the subject of various studies. For example, one study developed four efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another study reported an efficient and straightforward procedure to prepare triazolo pyridine-2-carboxylate-N-oxide in continuous flow .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Triazole derivatives, including structures similar to 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, exhibit significant antibacterial and antimicrobial properties. They act as potent inhibitors of various bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and maintenance. These compounds have been found effective against resistant strains of bacteria, demonstrating their potential as novel antibacterial agents (Li & Zhang, 2021).

Catalysis and Organic Synthesis

Triazole derivatives serve as key intermediates and catalysts in organic synthesis, contributing to the development of new synthetic methodologies. Their unique chemical properties facilitate various reactions, including cycloadditions, which are foundational in creating complex organic molecules. This aspect underscores their importance in the synthesis of pharmaceutically relevant compounds (Kaushik et al., 2019).

Anticancer Research

Research into triazole compounds has also highlighted their potential in anticancer therapy. These compounds exhibit various mechanisms of action against cancer cells, including inhibition of proliferation, induction of apoptosis, and interference with cancer cell metabolism. The flexibility in their chemical structure allows for the design of molecules targeting specific pathways in cancer cells, offering a promising avenue for the development of new anticancer drugs (Renyu et al., 2018).

Drug Development and Pharmaceutical Applications

Triazole derivatives, by virtue of their biological activities, have found applications in drug development, acting as scaffolds for the synthesis of compounds with antifungal, antiviral, and anti-inflammatory properties. Their ability to interact with biological targets through multiple modes of action makes them versatile candidates for pharmaceutical development (Wang & Liu, 2021).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry, and it is expected that this will continue to be an area of active research. Future directions may include further exploration of the TP scaffold’s versatility, the development of new synthesis methods, and the investigation of new potential therapeutic applications .

properties

IUPAC Name

tributyl([1,2,4]triazolo[1,5-a]pyridin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENLQGBLVGGAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676724
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1204580-82-4
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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